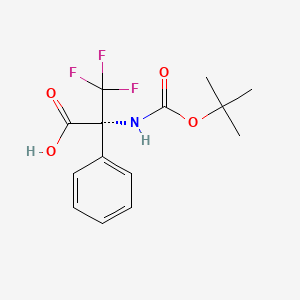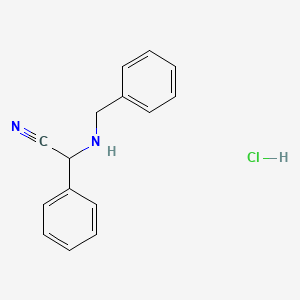![molecular formula C22H18O2 B6328080 (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one CAS No. 848438-93-7](/img/structure/B6328080.png)
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one, also known as Benzyloxybenzylketone (BBK), is an organic compound with a variety of scientific applications. It is a colorless crystalline solid that is soluble in polar organic solvents and is used as a reagent in organic synthesis. BBK is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
BBK is used as an intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of fluorescence probes and imaging agents. In addition, BBK is used as a reagent in the synthesis of chiral molecules, which are important in the development of new drugs.
作用机制
BBK is a versatile reagent that can be used in a variety of reactions, including the Knoevenagel condensation, the Wittig reaction, and the Stork enamine reaction. In the Knoevenagel condensation, BBK acts as an electron-withdrawing group, which increases the electrophilicity of the carbonyl group and facilitates the nucleophilic attack of the amine. In the Wittig reaction, BBK acts as an electrophile, which reacts with the nucleophilic phosphorus ylide to form a new carbon-carbon bond. In the Stork enamine reaction, BBK acts as an electrophile, which reacts with the nucleophilic enamine to form a new carbon-carbon bond.
Biochemical and Physiological Effects
BBK has been studied for its biochemical and physiological effects. Studies have shown that BBK has antioxidant, anti-inflammatory, and anti-cancer properties. In addition, BBK has been shown to have neuroprotective and cardioprotective effects. BBK has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.
实验室实验的优点和局限性
BBK is a versatile reagent that can be used in a variety of reactions. The main advantage of using BBK in lab experiments is its ability to facilitate the synthesis of a wide range of organic compounds. However, BBK is not suitable for use in reactions involving highly reactive substrates, as it may cause side reactions. In addition, BBK is not suitable for use in reactions involving air- and moisture-sensitive substrates, as it may react with the moisture in the air.
未来方向
The potential future directions for BBK include its use in the development of new drugs, its use in the synthesis of fluorescent probes and imaging agents, its use in the synthesis of chiral molecules, and its use in the treatment of neurological disorders. Additionally, BBK could be explored for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, BBK could be studied for its potential use in the synthesis of polymers and other materials.
合成方法
BBK can be synthesized by a variety of methods, including the Knoevenagel condensation, the Wittig reaction, and the Stork enamine reaction. The most common method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an aromatic or aliphatic amine in the presence of a base and a catalyst. The reaction produces a β-keto amide, which can be hydrolyzed to yield BBK.
属性
IUPAC Name |
1-phenyl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)24-17-19-7-3-1-4-8-19/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKFCBADEWBWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724448 |
Source


|
| Record name | 3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one | |
CAS RN |
848438-93-7 |
Source


|
| Record name | 3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328010.png)

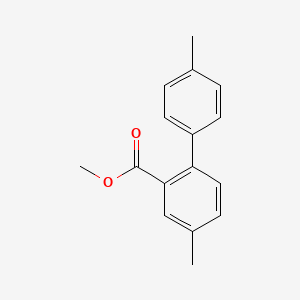
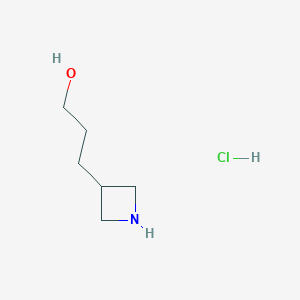
![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)
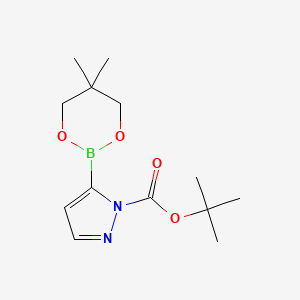
![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)
![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%](/img/structure/B6328066.png)
